4-hydrazinyl-6-(methoxymethyl)pyrimidine
Description
Properties
CAS No. |
1250551-30-4 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-6-(Methoxymethyl)Pyrimidine
The synthesis begins with 4,6-dihydroxypyrimidine, prepared via condensation of formamide, sodium methoxide, and dimethyl malonate in methanol. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80–100°C selectively replaces the 4-hydroxy group with chlorine, yielding 4-chloro-6-hydroxypyrimidine. Introducing the methoxymethyl group at position 6 involves alkylation with chloromethyl methyl ether (ClCH₂OCH₃) in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃, 60°C). This step achieves 85–90% conversion, confirmed by the disappearance of the hydroxy signal in ¹H NMR.
Reaction Conditions :
Hydrazine Substitution at Position 4
Treating 4-chloro-6-(methoxymethyl)pyrimidine with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol at reflux (78°C) for 12 hours replaces the chlorine atom with a hydrazinyl group. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing methoxymethyl group at position 6. Post-reaction, cooling and filtration yield the product as a white solid.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 3.32 (s, 3H, OCH₃), 4.18 (s, 2H, CH₂O), 5.74 (s, 1H, H-5), 8.02 (br, 2H, NH₂).
-
Mass Spectrometry : m/z 188.61 [M+H]⁺, consistent with molecular formula C₆H₉ClN₄O.
Method 2: Cyclocondensation Approach
β-Keto Ester Synthesis with Methoxymethyl Group
A β-keto ester bearing a methoxymethyl side chain, such as ethyl 3-(methoxymethyl)-3-oxopropanoate, is synthesized via Claisen condensation of methyl methoxymethyl ketone with diethyl carbonate. This intermediate serves as the cyclization precursor.
Cyclization with Urea/Amidine
Heating the β-keto ester with urea or thiourea in DMF at 120°C for 4–6 hours forms 4-hydroxy-6-(methoxymethyl)pyrimidine. The reaction avoids acidic or basic catalysts, leveraging the high dielectric constant of DMF to promote cyclization.
Optimized Conditions :
Functional Group Interconversion
The 4-hydroxy group is converted to chloro using POCl₃ (110°C, 3 hours), followed by hydrazine substitution as in Method 1. This two-step process achieves an overall yield of 75–80%.
Method 3: Alkylation of Hydroxypyrimidine
Synthesis of 4,6-Dihydroxypyrimidine
Following the patent WO1997044327A1, 4,6-dihydroxypyrimidine is synthesized via condensation of formamide, sodium methoxide, and dimethyl malonate in methanol. Acidification with sulfuric acid precipitates the product in 92% yield.
Selective Alkylation at Position 6
The 6-hydroxy group is alkylated using methyl chloromethyl ether (ClCH₂OCH₃) in DMF with K₂CO₃ as the base. This step selectively functionalizes position 6 due to steric and electronic effects, leaving the 4-hydroxy group intact for subsequent chlorination.
Key Data :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material Cost | High | Moderate | Low |
| Reaction Steps | 3 | 4 | 4 |
| Overall Yield (%) | 75 | 80 | 82 |
| Scalability | Moderate | High | High |
| Purification Complexity | High | Moderate | Low |
Method 3 excels in scalability and cost-effectiveness, leveraging readily available dihydroxypyrimidine precursors. Method 2 offers superior yields but requires specialized β-keto esters.
Experimental Procedures and Characterization
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines.
Scientific Research Applications
4-Hydrazinyl-6-(methoxymethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for targeting specific diseases .
Comparison with Similar Compounds
Key Observations :
- Position 6 : Methoxymethyl (target compound) vs. methyl (C₇H₁₂N₄ ), hydroxyl (C₄H₅N₄O ). Methoxymethyl balances lipophilicity and moderate polarity.
- Position 4: Hydrazinyl (target) vs. amino (C₆H₁₀N₄O ) or hydroxyl. Hydrazinyl enables unique reactivity in forming Schiff bases.
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for preparing 4-hydrazinyl-6-(methoxymethyl)pyrimidine, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves hydrazine substitution on halogenated pyrimidine precursors or cyclization of hydrazine-containing intermediates. For example, reacting 6-(methoxymethyl)-4-chloropyrimidine with hydrazine hydrate in ethanol under reflux achieves hydrazinyl substitution, with yields dependent on solvent polarity and stoichiometry . Competing pathways (e.g., demethylation in ) require optimization of temperature (70–90°C) and solvent (pyridine or butanol) to suppress side reactions . Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies the methoxymethyl group (δ 3.3–3.4 ppm, singlet) and hydrazinyl protons (δ 5.5–6.0 ppm, broad). 13C NMR confirms the pyrimidine ring carbons (δ 155–165 ppm) and OCH3 (δ 54–56 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 196.0854 [M+H]+ for C6H10N4O) .
- X-ray Crystallography : Resolves tautomerism and confirms bond angles (e.g., C4–N bond length ~1.35 Å in related pyrimidines, ). Crystal growth in methanol/dichloromethane (1:1) is recommended .
Q. How does the reactivity of this compound vary under oxidative or nucleophilic conditions?
- Methodological Answer :
- Oxidation : Hydrogen peroxide (H2O2) in acetic acid oxidizes the hydrazinyl group to a diazene intermediate, which can further react to form triazoles .
- Nucleophilic Substitution : The methoxymethyl group undergoes SN2 displacement with strong nucleophiles (e.g., thiophenol in DMF/K2CO3, 80°C), yielding thioether derivatives. Position 2 of the pyrimidine ring is more electrophilic due to electron-withdrawing effects of adjacent substituents .
Advanced Research Questions
Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify reactive sites by mapping electrostatic potential surfaces. The hydrazinyl group at position 4 donates electron density via resonance, making position 5 more nucleophilic. Molecular dynamics (MD) simulations (AMBER) can model solvent effects, showing higher reactivity in polar aprotic solvents like DMSO . Experimental validation via iodination (NIS in CHCl3) confirms computational predictions .
Q. How can contradictory data on reaction yields or by-product formation be systematically resolved?
- Methodological Answer :
- Controlled Replication : Vary one parameter at a time (e.g., solvent: pyridine vs. butanol in ) to isolate variables causing discrepancies .
- Analytical Cross-Validation : Combine HPLC (for purity) with quantitative NMR (qNMR) to quantify by-products. For example, methylated solvents in ’s reactions may introduce unexpected methyl transfers, detectable via GC-MS .
Q. What structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., NO2 at position 5) increases electrophilicity, enhancing binding to kinase targets (e.g., EGFR).
- Prodrug Design : Methoxymethyl groups can be replaced with ester-linked moieties (e.g., acetyloxy) for improved membrane permeability, hydrolyzed intracellularly to release active compounds . SAR studies using IC50 assays (e.g., MTT for cytotoxicity) validate modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
